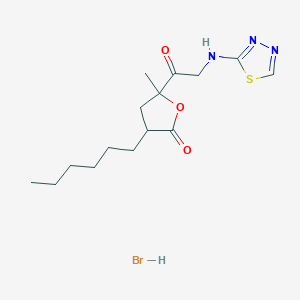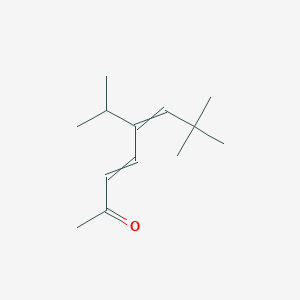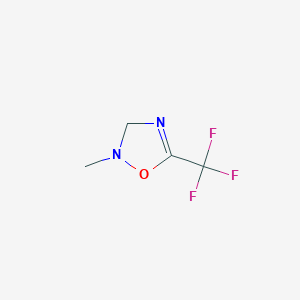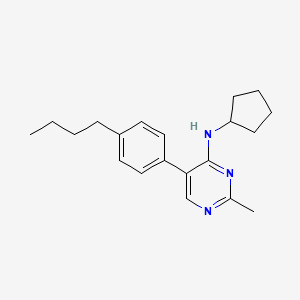![molecular formula C32H50N2 B12623444 (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene CAS No. 918899-31-7](/img/structure/B12623444.png)
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and as intermediates in organic synthesis. The structure of this compound features two phenyl rings substituted with pentan-3-yl groups at the 3 and 4 positions, connected by an azo linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and subsequently coupling it with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing electron-donating groups to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo compound can be reduced to form hydrazo compounds or aromatic amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Azobenzene: A simpler azo compound with two phenyl rings connected by an azo linkage.
Disperse Orange 3: An azo dye with similar structural features but different substituents on the phenyl rings.
Methyl Red: An azo dye used as a pH indicator with a similar azo linkage.
Uniqueness: (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene is unique due to the presence of bulky pentan-3-yl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler azo compounds and may confer specific properties that are advantageous in certain applications.
Propriétés
Numéro CAS |
918899-31-7 |
|---|---|
Formule moléculaire |
C32H50N2 |
Poids moléculaire |
462.8 g/mol |
Nom IUPAC |
bis[3,4-di(pentan-3-yl)phenyl]diazene |
InChI |
InChI=1S/C32H50N2/c1-9-23(10-2)29-19-17-27(21-31(29)25(13-5)14-6)33-34-28-18-20-30(24(11-3)12-4)32(22-28)26(15-7)16-8/h17-26H,9-16H2,1-8H3 |
Clé InChI |
GVLAWDWAHLDGKN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C(CC)CC)C(CC)CC)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)




![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)

![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)

![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)


![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
